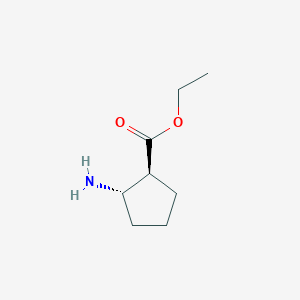

Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate

Descripción

Ethyl (1S,2S)-2-aminocyclopentanecarboxylate is a chiral β-amino acid ester with a five-membered carbocyclic backbone. Its stereochemistry and functional groups make it valuable in asymmetric synthesis and pharmaceutical intermediate preparation. The compound is harmful by inhalation, skin contact, or ingestion, requiring careful handling .

Propiedades

IUPAC Name |

ethyl (1S,2S)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cycloaddition of Nitrile Oxides to Cyclopentene Derivatives

A significant route involves the 1,3-dipolar cycloaddition of nitrile oxides to olefinic precursors derived from cyclopentene. This method enables the formation of isoxazoline-fused β-amino esters, which can be reductively opened to yield the target amino ester.

-

- Generation of nitrile oxides from chloroximes using reagents like Boc2O, Et3N, and DMAP.

- Cycloaddition occurs regio- and stereoselectively, often with cis or trans isomers depending on the olefinic substrate.

- Subsequent reduction of isoxazoline rings using sodium borohydride (NaBH4) in ethanol under reflux conditions, leading to highly functionalized 2-aminocyclopentanecarboxylates.

-

- This method offers stereoselectivity and high yields, with the ability to produce various stereoisomers by controlling the olefin geometry and reaction conditions.

- The process is rapid, often completed within 16 hours, with purification via column chromatography.

Direct Cyclization from Cyclopentanone Derivatives

Another approach involves starting from cyclopentanone, which undergoes amino-functionalization through multi-step sequences:

- Step 1: Condensation with appropriate amino precursors or amines to form cyclopentane-based intermediates.

- Step 2: Esterification to introduce the ethyl ester group.

- Step 3: Stereoselective amino group introduction via nucleophilic substitution or reduction steps.

This route is less common but offers a straightforward pathway when specific stereochemistry can be achieved through chiral auxiliaries or catalysts.

Enzymatic Resolution and Asymmetric Hydrolysis

Lipase-Catalyzed Hydrolysis

Enzymatic methods have gained prominence for their eco-friendliness and stereoselectivity. Candida antarctica lipase B (CALB) catalyzes the hydrolysis of racemic β-amino esters, yielding enantiomerically enriched products.

-

- Solvent: Organic media such as tert-butyl methyl ether or toluene.

- Temperature: Typically between 40°C and 70°C.

- Reagents: Ethyl 2-oxocyclopentanecarboxylate as a precursor, with subsequent enzymatic hydrolysis.

-

- High enantioselectivity (E-values > 100) can be achieved.

- Reaction progress monitored via HPLC with chiral columns.

- The method allows for scalable production of optically pure Ethyl (1S,2S)-2-aminocyclopentanecarboxylate.

Enantioselective Reduction of Ketones

Another enzymatic route involves the reduction of cyclopentanone derivatives using yeast or microbial systems, producing stereochemically defined amino esters.

Stereoselective Reduction and Functionalization

Reduction of Cyclic Ketones

- The reduction of cyclopentanone derivatives bearing keto groups at the second position can be stereoselective, especially under chiral catalysis or enzymatic conditions.

- Typical reagents include sodium borohydride or catalytic hydrogenation under chiral ligand control.

Stereoselective Amination

- Introduction of amino groups via nucleophilic substitution or reductive amination with chiral amines or amino acids.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cycloaddition of nitrile oxides | Cyclopentene derivatives | Boc2O, Et3N, DMAP, NaBH4 | Cycloaddition & reduction | High, stereoselective | Rapid, versatile | Requires multi-step synthesis of precursors |

| Enzymatic hydrolysis | Racemic β-amino esters | CALB lipase | Hydrolysis | Enantioselective | Eco-friendly, high selectivity | Enzyme cost, scalability considerations |

| Stereoselective reduction | Cyclopentanone derivatives | NaBH4, chiral catalysts | Reduction | Enantioselective | High stereocontrol | Substrate specificity |

| Direct cyclization | Cyclopentanone + amines | Acidic or basic conditions | Cyclization & functionalization | Stereoselective via auxiliaries | Straightforward | Limited stereocontrol |

Notes on Research Findings and Practical Considerations

- The cycloaddition approach provides access to multifunctionalized β-aminocyclopentane derivatives with stereocontrol, suitable for complex molecule synthesis.

- Enzymatic methods are preferred for producing enantiomerically pure compounds, especially for pharmaceutical applications.

- The choice of method depends on the desired stereochemistry, scale, and available resources.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate typically involves:

- Asymmetric Hydrogenation : Utilizing chiral catalysts to ensure the desired stereochemistry.

- Resolution of Racemic Mixtures : Employing chiral acids or bases to separate enantiomers.

Pharmaceutical Development

This compound serves as a precursor for various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Its derivatives are explored for:

- Enzyme Inhibitors : Compounds derived from this chiral building block have shown potential as inhibitors for specific enzymes involved in disease pathways.

- Receptor Agonists : The compound can be modified to create receptor agonists that influence neurotransmitter systems.

Organic Synthesis

This compound is widely used as a chiral building block in the synthesis of complex organic molecules. It facilitates the production of enantiomerically pure substances essential for:

- Drug Development : Its unique stereochemistry is critical for the efficacy and safety of pharmaceuticals.

- Fine Chemicals Production : Employed in the synthesis of specialty chemicals used across various industries.

Research indicates that this compound possesses significant biological activity due to its structural features:

- Mechanism of Action : It may inhibit specific enzymes or modulate receptor activity, influencing cellular processes.

- Potential Therapeutic Effects : Preliminary studies suggest anti-inflammatory and neurotransmitter-modulating properties.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated that modifications to the compound could enhance receptor sensitivity, potentially impacting mood regulation and cognitive functions.

Case Study 2: Enzyme Inhibition

Research focused on the use of derivatives of this compound as enzyme inhibitors demonstrated promising results against specific targets implicated in metabolic disorders. The study highlighted the compound’s potential as a therapeutic agent.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Stereochemical Variations

The compound is compared to analogs with differences in:

- Carbocyclic ring size (cyclopentane vs. cyclohexane, cycloheptane, cyclooctane).

- Substituent groups (e.g., methyl, benzyl, fluorobenzyl).

- Stereochemistry (cis vs. trans, enantiomers).

Table 1: Key Structural and Physical Properties

*The (1S,2S)-enantiomer is expected to exhibit an optical rotation of +6.94 (opposite sign to its (1R,2S)-counterpart) .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate with high enantiomeric purity?

Answer:

The synthesis of enantiomerically pure this compound typically involves cyclopropanation or cyclopentane ring functionalization followed by chiral resolution. A key method is the enzymatic hydrolysis using lipase B from Candida antarctica (CALB), which selectively hydrolyzes one enantiomer from a racemic mixture. For example, optical rotation data ([α]²⁵ values) can confirm enantiopurity, as demonstrated for structurally similar β-amino acid derivatives . Reaction conditions (e.g., solvents like ethyl acetate, temperature control at 25–40°C, and catalysts like CALB) are critical for achieving >90% enantiomeric excess (ee). Post-synthesis purification via recrystallization or column chromatography is recommended .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 7.9 Hz for axial protons in cyclopentane derivatives) and chemical shifts (e.g., δ 3.82 ppm for methyl ester groups) .

- Optical Rotation : Measure [α]²⁵ values in ethanol (e.g., [α]²⁵ = −6.94 for related cyclopentane β-amino esters) to confirm enantiopurity .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters, NH₂ bends at ~1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 156.181 for ethyl 2-oxocyclopentanecarboxylate derivatives) .

Advanced Question: How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

Answer:

Discrepancies in stereochemical assignments often arise from misinterpreting NMR coupling constants or optical rotation data. To resolve this:

- Perform X-ray crystallography to unambiguously determine absolute configuration.

- Compare experimental [α]²⁵ values with literature data for structurally validated analogues (e.g., cyclopentane vs. cyclohexane β-amino esters) .

- Use density functional theory (DFT) calculations to predict NMR chemical shifts and optical rotations, aligning computational results with experimental data .

Advanced Question: What strategies ensure the stability of this compound under experimental storage conditions?

Answer:

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at −20°C to prevent oxidation or hydrolysis. Avoid moisture and light exposure .

- Handling : Use static-free equipment and non-sparking tools to mitigate decomposition risks. Pre-purify solvents (e.g., dry ethyl acetate) to eliminate reactive impurities .

- Stability Testing : Monitor degradation via HPLC at 254 nm over 48 hours under varying pH (4–9) and temperature (4–40°C) conditions .

Advanced Question: How can computational modeling predict the pharmacological interactions of this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., proteases or kinases). Validate with experimental IC₅₀ values from enzyme inhibition assays.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments.

- ADMET Prediction : Tools like SwissADME evaluate bioavailability, blood-brain barrier permeability, and CYP450 interactions .

Advanced Question: What are the best practices for handling this compound derivatives with high toxicity risks?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for weighing and synthesis .

- Spill Management : Absorb spills with vermiculite or sand, then dispose as hazardous waste (EPA Hazard Class D).

- Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Question: How can researchers design cyclopentane-based β-amino acid analogues with enhanced bioactivity?

Answer:

- Structural Modifications : Introduce substituents (e.g., phenyl, guanidinomethyl) at the C2 position to mimic natural amino acids (e.g., phenylalanine, arginine) .

- Stereochemical Tuning : Compare (1S,2S) vs. (1R,2S) configurations using in vitro assays (e.g., antimicrobial activity against E. coli).

- Hybrid Synthesis : Combine cyclopentane scaffolds with pharmacophores (e.g., hydroxamate groups for metalloprotease inhibition) .

Advanced Question: What experimental approaches validate the enantiomeric purity of this compound in complex mixtures?

Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase; monitor retention times against racemic standards .

- Circular Dichroism (CD) : Compare CD spectra with enantiopure references; peaks at 210–230 nm indicate secondary structure interactions.

- Enzymatic Assays : Incubate with CALB; residual substrate ee is quantified via kinetic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.